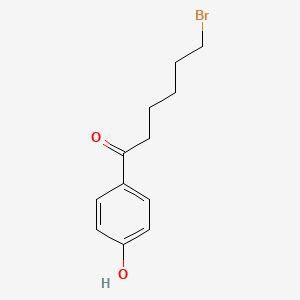

6-Bromo-1-(4-hydroxyphenyl)-1-hexanone

Description

6-Bromo-1-(4-hydroxyphenyl)-1-hexanone (CAS: [188973-67-3]) is an aromatic hydroxyketone with the molecular formula C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol. Its structure features a hexanone chain substituted with a bromine atom at the 6-position and a 4-hydroxyphenyl group at the 1-position. The compound is synthesized via Friedel-Crafts acylation or related methods, as documented in reference [154], which also provides its ¹H NMR spectral data . A key application includes its use in polymeric prodrugs with temporary linkages to amino groups, highlighting its role in drug delivery systems .

Properties

Molecular Formula |

C12H15BrO2 |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

6-bromo-1-(4-hydroxyphenyl)hexan-1-one |

InChI |

InChI=1S/C12H15BrO2/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8,14H,1-4,9H2 |

InChI Key |

MUSYWXAUDRCNOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCBr)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Bromo-1-(4-hydroxyphenyl)-1-hexanone with structurally related aromatic hydroxyketones, emphasizing substituent effects on physical properties, synthesis, and applications.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Synthesis Method | Applications/Notes | References |

|---|---|---|---|---|---|---|---|

| 6-Bromo-1-(4-hydroxyphenyl)-1-hexanone | C₁₂H₁₅BrO₂ | 271.15 | Not reported | 4-hydroxyphenyl, Br | Friedel-Crafts acylation | Polymeric prodrugs | [154, 3] |

| 6-Bromo-1-(2,3-dichloro-4-hydroxyphenyl)-1-hexanone | C₁₂H₁₃BrCl₂O₂ | 340.04 | 50–53 | 2,3-dichloro-4-hydroxyphenyl, Br | AlCl₃-mediated Friedel-Crafts | Cyclization reactions, formaldehyde adducts | [1, 3333] |

| 6-Bromo-1-(3-chloro-4-hydroxyphenyl)-1-hexanone | C₁₂H₁₄BrClO₂ | 305.60 | 104–106 (methyl ether) | 3-chloro-4-hydroxyphenyl, Br | Friedel-Crafts with 2-chloroanisole | Intermediate in specialty syntheses | [4, 2919] |

| 6-Bromo-1-(2-hydroxy-4-methoxyphenyl)-1-hexanone | C₁₃H₁₇BrO₃ | 301.18 | Not reported | 2-hydroxy-4-methoxyphenyl, Br | Multi-step synthesis | Not specified | [3, 308] |

| 6-Bromo-1-(2-hydroxy-5-methylphenyl)-1-hexanone | C₁₃H₁₇BrO₂ | 285.18 | 30.5–31.5 | 2-hydroxy-5-methylphenyl, Br | Friedel-Crafts acylation | Not specified | [5, 181] |

| 6-Bromo-1-[3,4-dihydroxy-2-methyl-5-(1-methylethyl)phenyl]-1-hexanone | C₁₇H₂₃BrO₃ | 341.29 | Not reported | Complex dihydroxy-alkylphenyl | AlCl₃-mediated acylation of thymol derivatives | Amicicidal, bactericidal, molluscicidal | [6, 220] |

Key Comparative Insights:

Substituent Effects on Molecular Weight and Reactivity :

- Chlorine substituents (e.g., 2,3-dichloro or 3-chloro groups) increase molecular weight significantly (e.g., 340.04 vs. 271.15 g/mol) and alter reactivity. These electron-withdrawing groups enhance electrophilic substitution efficiency in Friedel-Crafts reactions .

- Methoxy or methyl groups (e.g., 2-hydroxy-4-methoxyphenyl) contribute to steric hindrance and polarity, affecting solubility and melting points .

Synthesis Methods: Most derivatives are synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst. For example, the 3-chloro-4-hydroxyphenyl variant employs 2-chloroanisole as a starting material . The dihydroxy-alkylphenyl derivative () demonstrates the use of thymol methyl ether, yielding a compound with notable bioactivity .

Applications: 6-Bromo-1-(4-hydroxyphenyl)-1-hexanone is specialized for drug delivery systems due to its hydroxyl group’s reactivity . Chlorinated analogs (e.g., 2,3-dichloro derivative) are used in cyclization reactions, suggesting utility in heterocyclic chemistry . The dihydroxy-alkylphenyl variant exhibits pesticidal and antimicrobial properties, expanding its industrial relevance .

Physical Properties: Melting points vary widely, with chlorinated derivatives (e.g., 50–53°C ) having higher values than methyl-substituted analogs (30.5–31.5°C ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.